N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide

Description

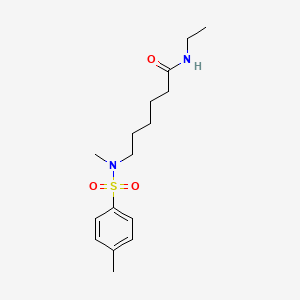

N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide is a synthetic hexanamide derivative featuring a sulfonamide moiety at the 6-position of its backbone. The compound’s structure includes:

- N-methyl-4-methylbenzenesulfonamido group: Positioned at the 6th carbon, this substituent combines a sulfonamide (a common pharmacophore in enzyme inhibitors) with a para-methylbenzene ring, which may enhance steric bulk and influence binding interactions.

Properties

IUPAC Name |

N-ethyl-6-[methyl-(4-methylphenyl)sulfonylamino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-4-17-16(19)8-6-5-7-13-18(3)22(20,21)15-11-9-14(2)10-12-15/h9-12H,4-8,13H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYJGGNWCDSWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide typically involves a multi-step process. One common method includes the reaction of N-methyl-4-methylbenzenesulfonamide with 6-bromohexanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Sulfonic acid derivatives

Reduction: Amine derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the sulfonamido group, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide with structurally related hexanamide derivatives, focusing on substituents, synthesis pathways, and applications:

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: The sulfonamide group in the target compound is structurally distinct from lisdexamfetamine’s amino group. Sulfonamides are known to interact with enzymes (e.g., carbonic anhydrase) or receptors via hydrogen bonding and hydrophobic interactions .

Synthesis Pathways :

- Similar compounds (e.g., ) are synthesized via amide coupling (e.g., EDCI/HOBt-mediated reactions) or sulfonylation of amines. The target compound likely follows a route involving sulfonamide formation using 4-methylbenzenesulfonyl chloride and a hexanamide precursor .

Research Findings and Limitations

- Gaps in Direct Data: No explicit studies on the target compound were identified in the provided evidence. Inferences are drawn from structural analogs.

- Hypothetical Applications : Based on sulfonamide-containing analogs (), the compound may exhibit enzyme-inhibitory activity (e.g., histone demethylases, proteases) or antioxidant properties .

- Comparative Toxicity : Unlike pesticidal benzamides (), the target compound’s sulfonamide group and ethyl chain may reduce acute toxicity, but in vitro testing is needed.

Biological Activity

N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide is a synthetic compound with potential therapeutic applications. Its structure features a sulfonamide group, which is known for various biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide

- Molecular Formula : C15H22N2O2S

- Molecular Weight : 298.41 g/mol

The biological activity of N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide group can form hydrogen bonds and engage in non-covalent interactions, influencing enzyme activity and protein function. This interaction can lead to:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially affecting metabolic pathways.

- Modulation of Protein Activity : By binding to specific proteins, it can alter their conformation and activity.

Antimicrobial Activity

Research indicates that compounds with a sulfonamide moiety often exhibit antimicrobial properties. Studies have shown that N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide demonstrates activity against various bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, similar to traditional sulfonamide antibiotics.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines by inhibiting specific signaling pathways involved in inflammation.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations of 50 µg/mL.

- Table 1 summarizes the antimicrobial activity against selected strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Pseudomonas aeruginosa 100 µg/mL -

Anti-inflammatory Study :

- In a controlled experiment, N-ethyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). Results indicated a reduction in TNF-alpha levels by approximately 40%, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.